Thymidine-alpha-14C
Overview
Description
Thymidine-alpha-14C is a radiolabeled compound where the thymidine molecule is tagged with the radioactive isotope carbon-14. Thymidine itself is a pyrimidine deoxynucleoside, which is a building block of DNA. The incorporation of carbon-14 allows for the tracking and quantification of thymidine in various biological processes, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine-alpha-14C involves the incorporation of carbon-14 into the thymidine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of thymidine. One common method involves the use of carbon-14 labeled formate or formaldehyde in the presence of thymidine precursors .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of carbon-14 labeled precursors, followed by their incorporation into thymidine. This process requires stringent control of reaction conditions to ensure the purity and specific activity of the final product .
Chemical Reactions Analysis
Types of Reactions: Thymidine-alpha-14C undergoes various chemical reactions, including:
Oxidation: Thymidine can be oxidized to form thymine.
Reduction: Reduction reactions can convert thymine back to thymidine.
Substitution: Substitution reactions can occur at the hydroxyl groups of the deoxyribose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like acetic anhydride or benzoyl chloride.
Major Products:
Oxidation: Thymine
Reduction: Thymidine
Substitution: Various substituted thymidine derivatives
Scientific Research Applications
Thymidine-alpha-14C is extensively used in scientific research due to its ability to trace and quantify DNA synthesis and cell proliferation. Some key applications include:
Chemistry: Used to study the kinetics and mechanisms of DNA synthesis.
Biology: Employed in cell proliferation assays to measure the rate of DNA replication.
Medicine: Utilized in cancer research to track the proliferation of cancer cells.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
Thymidine-alpha-14C exerts its effects by incorporating into newly synthesized DNA during cell division. The radioactive carbon-14 allows for the detection and quantification of thymidine incorporation, providing insights into DNA synthesis and cell proliferation. The primary molecular targets are the enzymes involved in DNA replication, such as DNA polymerase .
Comparison with Similar Compounds
Deoxythymidine: A non-radioactive form of thymidine.
Thymidine-3H: Thymidine labeled with tritium, another radioactive isotope.
Bromodeoxyuridine: A thymidine analog used in similar applications
Uniqueness: Thymidine-alpha-14C is unique due to its use of carbon-14, which provides a longer half-life compared to tritium, allowing for extended studies. Additionally, the incorporation of carbon-14 does not significantly alter the chemical properties of thymidine, making it a reliable tracer in various biological systems .
Biological Activity
Thymidine-alpha-14C is a radiolabeled nucleoside that plays a crucial role in biological research, particularly in studies involving cell proliferation, DNA synthesis, and tracking cellular processes. This article delves into the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.
Overview of this compound
Thymidine is a nucleoside that consists of the base thymine attached to a deoxyribose sugar. The incorporation of the radioactive carbon-14 isotope allows researchers to trace its metabolic pathways and cellular uptake. This compound is primarily used in studies that require the measurement of DNA synthesis rates in various cell types, including cancer cells and stem cells.
Thymidine is incorporated into DNA during the S-phase of the cell cycle. When cells divide, they replicate their DNA, incorporating this compound into the newly synthesized strands. This incorporation can be quantified using liquid scintillation counting (LSC), allowing for precise measurements of cellular proliferation rates.
Applications in Biological Research
- Cell Proliferation Studies : Thymidine incorporation assays are widely employed to evaluate the proliferation capacity of various cell types. For instance, studies have shown that different culture conditions can significantly affect the uptake of this compound by mesenchymal stem cells (MSCs). An optimal concentration of 5 nCi/ml was identified for maintaining cell viability while maximizing radioactive uptake .
- In Vivo Tracking : The compound has been utilized to track the biodistribution of labeled stem cells in vivo. In one study, researchers successfully tracked adipose-derived MSCs labeled with this compound, demonstrating its utility in quantifying cell distribution across different organs at single-cell resolution .
- Tumor Imaging : this compound has shown promise in imaging proliferating tissues, such as tumors. Studies indicate that this compound accumulates in rapidly dividing tissues like the spleen and thymus while being cleared from non-proliferating tissues such as the liver and muscle .
Case Study: Mesenchymal Stem Cells (MSCs)
A study investigated the effects of varying concentrations of this compound on the proliferation of adipose-derived MSCs. The findings revealed:
- Optimal Concentration : 5 nCi/ml was established as optimal for promoting cell proliferation without adverse effects on morphology or key biological characteristics.
- Proliferation Rates : The incorporation rates varied significantly with different serum concentrations, indicating that lower serum conditions could enhance radioactive uptake despite lower overall proliferation rates .
Concentration (nCi/ml) | Proliferation Rate | Uptake Efficiency |
---|---|---|
0 | Control | N/A |
1 | Moderate | Moderate |
2.5 | High | High |
5 | Optimal | Optimal |
10 | Decreased | Low |
25 | Lowest | Very Low |
Additional Findings on Tumor Uptake
In another investigation focusing on tumor biology, this compound was used to assess DNA synthesis in non-small cell lung cancer cells. Results indicated a significant correlation between radioactivity accumulation and cell proliferation rates, confirming its effectiveness as a tracer for studying cancer dynamics .
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(114C)methylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-ROLIIFIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH3]C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927134 | |
Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-(~14~C)methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13123-07-4, 30819-56-8 | |
Record name | Thymidine-alpha-14C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013123074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymidine, labeled with carbon-14 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030819568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-(~14~C)methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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